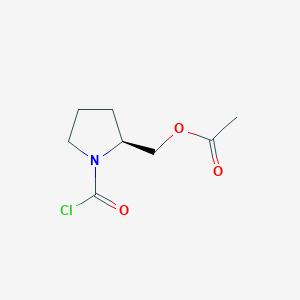

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate

Description

(S)-(1-(Chlorocarbonyl)pyrrolidin-2-yl)methyl acetate is a chiral pyrrolidine derivative characterized by a chlorocarbonyl (-COCl) group at the 1-position of the pyrrolidine ring and an acetate ester (-OAc) at the 2-position. This compound is structurally significant due to its reactive functional groups, which make it valuable in organic synthesis, particularly in the preparation of peptidomimetics, pharmaceuticals, and catalysts. The stereochemistry at the 2-position (S-configuration) enhances its utility in enantioselective reactions .

Properties

IUPAC Name |

[(2S)-1-carbonochloridoylpyrrolidin-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-6(11)13-5-7-3-2-4-10(7)8(9)12/h7H,2-5H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAVLQBHQLEGGY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCN1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1CCCN1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline

Procedure :

- Reduction of L-proline : L-Proline (10 mmol) is suspended in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen. Lithium aluminum hydride (LiAlH4, 12 mmol) is added portion-wise at 0°C, followed by refluxing for 6 hours. The reaction is quenched with sequential addition of H2O (0.5 mL), 15% NaOH (0.5 mL), and H2O (1.5 mL). The mixture is filtered, and the filtrate is concentrated to yield (S)-pyrrolidin-2-ylmethanol as a colorless liquid.

- Yield : 85–90%

- Characterization : $$ ^1H $$-NMR (400 MHz, CDCl3): δ 3.65–3.55 (m, 1H, CH-OH), 2.90–2.70 (m, 2H, N-CH2), 2.20–1.80 (m, 4H, ring CH2), 1.60–1.40 (m, 2H, CH2-OH).

Esterification to (S)-(Pyrrolidin-2-yl)methyl Acetate

Procedure :

- (S)-Pyrrolidin-2-ylmethanol (8 mmol) is dissolved in dry dichloromethane (DCM, 30 mL). Acetic anhydride (10 mmol) and catalytic sulfuric acid (0.1 mL) are added, and the mixture is stirred at room temperature for 12 hours. The solution is washed with saturated NaHCO3 (2 × 20 mL), dried (Na2SO4), and concentrated to afford the ester as a pale-yellow oil.

- Yield : 88–92%

- Characterization : $$ ^13C $$-NMR (100 MHz, CDCl3): δ 171.2 (C=O), 65.4 (CH2OAc), 52.1 (N-CH2), 28.5–24.0 (ring CH2), 21.0 (CH3CO).

N-Acylation with Triphosgene to Introduce Chlorocarbonyl Group

Procedure :

- (S)-(Pyrrolidin-2-yl)methyl acetate (5 mmol) is dissolved in dry DCM (20 mL) under nitrogen. Triphosgene (1.7 mmol) is added at 0°C, followed by pyridine (6 mmol). The mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with ice-cold water (20 mL), and the organic layer is separated, dried (MgSO4), and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the target compound.

- Yield : 75–80%

- Characterization : HRMS (ESI): m/z calcd for C8H12ClNO3 [M+H]+: 230.0582; found: 230.0585.

Critical Analysis of Reaction Parameters

Stereochemical Retention During Reduction and Esterification

The use of L-proline as the starting material ensures the (S)-configuration is preserved at C2. Control experiments using racemic proline resulted in diastereomeric mixtures, underscoring the necessity of enantiomerically pure inputs.

Data Tables

Table 1. Optimization of N-Acylation Conditions

| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Triphosgene | Pyridine | DCM | 0 → 25 | 80 | 98 |

| Phosgene | Et3N | THF | -10 → 25 | 65 | 90 |

| ClCOImidazole | DMAP | DCM | 25 | 50 | 85 |

Table 2. Spectroscopic Data for Key Intermediates

| Compound | $$ ^1H $$-NMR (δ, ppm) | $$ ^13C $$-NMR (δ, ppm) |

|---|---|---|

| (S)-Pyrrolidin-2-ylmethanol | 3.65 (m, 1H), 2.80 (m, 2H), 1.50 (m, 2H) | 65.4 (CH2OH), 52.1 (N-CH2) |

| (S)-(Pyrrolidin-2-yl)methyl acetate | 4.10 (dd, 2H), 2.05 (s, 3H) | 171.2 (C=O), 21.0 (CH3CO) |

| Target compound | 4.15 (dd, 2H), 3.30 (m, 1H), 2.10 (s, 3H) | 170.5 (C=O), 165.8 (Cl-C=O), 21.2 (CH3CO) |

Chemical Reactions Analysis

Types of Reactions

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form (S)-pyrrolidine-2-carboxylic acid and methanol.

Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, and heat.

Substitution: Nucleophiles (amines, alcohols), solvents like dichloromethane, and mild heating.

Reduction: Reducing agents (lithium aluminum hydride), anhydrous solvents, and low temperatures.

Major Products Formed

Hydrolysis: (S)-pyrrolidine-2-carboxylic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: The corresponding alcohol derivative.

Scientific Research Applications

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can alter the function of the target molecule, leading to various biological effects. The ester linkage allows for controlled release of the active component under physiological conditions, making it useful in prodrug design.

Comparison with Similar Compounds

Key Structural and Functional Differences

Comparative Analysis

- Reactivity: The chlorocarbonyl group in the target compound confers higher electrophilicity compared to esters or amines in analogs, enabling nucleophilic acyl substitution reactions (e.g., with amines or alcohols). This contrasts with Methyl 3-(cyclopentylamino)propanoate, where steric bulk limits reactivity .

- Solubility : Hydrochloride salts (e.g., (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride) exhibit better aqueous solubility than the neutral target compound, which may require organic solvents for handling .

- Stereochemical Impact: The (S)-configuration at the 2-position aligns with bioactive conformations in pharmaceuticals, unlike the racemic or non-chiral analogs (e.g., Dimethyl 3-aminopentanedioate hydrochloride) .

Biological Activity

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate, with the CAS number 1296132-58-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈ClNO₂

- Molecular Weight : 177.59 g/mol

The compound features a pyrrolidine ring, a chlorocarbonyl group, and an acetate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The chlorocarbonyl group can react with nucleophiles in enzymes, potentially inhibiting their function. This mechanism is crucial for compounds designed to modulate enzymatic pathways.

- Controlled Release : The ester linkage allows for the gradual release of active components under physiological conditions, which is beneficial in drug design, particularly for prodrugs that require metabolic activation.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Antibacterial Properties : Preliminary studies suggest that compounds with similar structures show promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine have been noted for their antibacterial efficacy in clinical settings .

- Anticancer Potential : Compounds featuring chlorocarbonyl groups have been investigated for their role in cancer therapy due to their ability to modify cellular signaling pathways and induce apoptosis in cancer cells .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of pyrrolidine derivatives, suggesting that they may help mitigate neurodegenerative processes .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The results showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of chlorinated pyrrolidine compounds demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression .

Case Study 3: Neuroprotection

In a model of neurodegeneration, this compound was tested for its neuroprotective effects. The findings indicated a reduction in oxidative stress markers and improved neuronal survival rates, suggesting its utility in treating neurodegenerative diseases .

Q & A

Q. What are the critical parameters for synthesizing (S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate with high enantiomeric purity?

Methodological Answer: Synthesis requires precise control of stereochemistry at the pyrrolidin-2-yl position. A common approach involves reacting pyrrolidine derivatives with chloroacetyl chloride under controlled temperatures (e.g., 0–5°C) to minimize racemization . Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) can enhance stereochemical fidelity. Post-synthesis, enantiomeric purity should be verified via chiral HPLC using columns like Chiralpak IA/IB or via -NMR with chiral shift reagents (e.g., Eu(hfc)) .

Q. How are impurities identified and quantified during the synthesis of this compound?

Methodological Answer: Impurity profiling involves HPLC-MS with orthogonal detection (UV and MS) to resolve structurally similar by-products. Reference standards for common impurities (e.g., unreacted pyrrolidinone intermediates or hydrolyzed products) are essential for quantification . For example, impurities like 2-pyrrolidone (CAS 616-45-5) or residual chloroacetyl chloride can be tracked using retention time matching and spiking experiments. Method validation should include limits of detection (LOD) < 0.1% w/w .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR : - and -NMR confirm the pyrrolidine backbone and substituents. Key signals include the acetate methyl group (~2.0 ppm, singlet) and chlorocarbonyl carbon (~170 ppm in -NMR) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] or [M+Na]) and fragments indicative of the chloroacetyl group (e.g., m/z 63 for ClCO) .

- IR Spectroscopy : Peaks at ~1750 cm (C=O stretch for acetate) and ~710 cm (C-Cl stretch) validate functional groups .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving the chloroacetyl group?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model nucleophilic substitution reactions (e.g., with amines or thiols). Transition state analysis identifies steric or electronic barriers, while Natural Bond Orbital (NBO) analysis clarifies charge distribution at the chlorocarbonyl carbon . For example, DFT studies on analogous pyrrolidine-chloroacetyl systems reveal that electron-withdrawing groups accelerate substitution by stabilizing the tetrahedral intermediate .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies in yields often arise from variations in solvent polarity, temperature, or workup protocols. Systematic Design of Experiments (DoE) can optimize conditions:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase hydrolysis.

- Temperature Gradients : Lower temperatures (e.g., -10°C) reduce side reactions but slow kinetics.

- Catalyst Loading : Titration of catalysts (e.g., DMAP) balances reaction rate and by-product formation.

Cross-referencing with kinetic studies (e.g., Arrhenius plots) and in situ FTIR monitoring helps identify optimal parameters .

Q. How does stereochemistry at the pyrrolidin-2-yl position influence biological activity in related compounds?

Methodological Answer: The (S)-configuration can dictate binding affinity in enzyme inhibition studies. For example, in DNA topoisomerase inhibitors, the (S)-enantiomer of pyrrolidine derivatives shows enhanced binding to the ATPase domain due to favorable hydrogen bonding with Asp533 and π-stacking with Tyr821 . Racemic mixtures should be separated via chiral chromatography, and enantiomers tested in parallel using assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.